Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate
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Overview
Description
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate is a complex organic compound that features an indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole derivative structure makes it a candidate for studying biological processes and interactions.
Medicine: Indole derivatives have shown potential in antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 3-((N-(aza(2-oxoindolin-3-ylidene)methyl)carbamoyl)methoxy)benzoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
This compound’s unique structure, featuring an ethyl ester and a benzoate group, distinguishes it from other indole derivatives, providing it with unique chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-26-19(25)12-6-5-7-13(10-12)27-11-16(23)21-22-17-14-8-3-4-9-15(14)20-18(17)24/h3-10,20,24H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPPTXNGLIKSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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